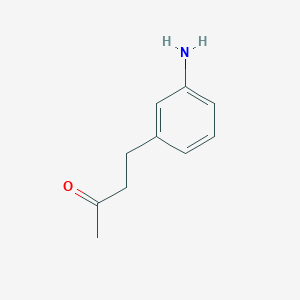

4-(3-Aminophenyl)butan-2-one

説明

4-(3-Aminophenyl)butan-2-one is a substituted butan-2-one derivative characterized by a phenyl ring with an amino (-NH₂) group at the meta position. This structural motif confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

特性

分子式 |

C10H13NO |

|---|---|

分子量 |

163.22 g/mol |

IUPAC名 |

4-(3-aminophenyl)butan-2-one |

InChI |

InChI=1S/C10H13NO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3 |

InChIキー |

FOVPRGCATPCQBS-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCC1=CC(=CC=C1)N |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly impacts the compound’s properties:

- Electron-donating groups (e.g., -NH₂, -OH) enhance solubility in polar solvents and may increase bioavailability.

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density, affecting reactivity and stability.

Table 1: Key Properties of Butan-2-one Derivatives

*Calculated based on molecular formula.

Tyrosinase Inhibition and Melanogenesis Suppression

- 4-(Phenylsulfanyl)butan-2-one: Demonstrated potent tyrosinase inhibition (IC₅₀ ~10 µM) and suppressed melanin synthesis in melanoma cells by downregulating MITF, Trp-1, Trp-2, and GP100 proteins . Compared to arbutin, it showed superior efficacy and lower cytotoxicity .

- 4-(3-Aminophenyl)butan-2-one: The amino group may enhance interactions with tyrosinase’s active site via hydrogen bonding, though experimental data are needed to confirm this hypothesis.

Antimicrobial and Insecticidal Activity

- 4-(N-Methyl-N-phenylamino)butan-2-one: Exhibited strong antibacterial and antifungal activity (MIC <50 µg/mL) and larvicidal effects (LD₅₀ = 330.69 µg/mL) against Spodoptera litura . The primary amino group in 4-(3-Aminophenyl)butan-2-one could offer similar or enhanced bioactivity due to increased nucleophilicity.

Table 2: Research Priorities

| Property | Priority Level | Rationale |

|---|---|---|

| Tyrosinase Inhibition | High | Validate efficacy against melanogenesis |

| Toxicity Profile | High | Assess amine-related risks |

| Synthetic Optimization | Medium | Improve yield and purity |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。